6-(Methylamino)nicotinimidamide
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Overview
Description
6-(Methylamino)nicotinimidamide is a compound of significant interest in the field of organic chemistry It is a derivative of nicotinamide, which is a form of vitamin B3
Preparation Methods
The synthesis of 6-(Methylamino)nicotinimidamide can be achieved through several routes. One common method involves the reaction of 6-methylnicotinic acid with an alcoholic solvent under acidic conditions to form 6-methylnicotinic acid ester. This ester is then reacted with methylamine to produce this compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
6-(Methylamino)nicotinimidamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with halogens or other nucleophiles. Major products formed from these reactions include various derivatives of nicotinamide, which can be further utilized in different chemical processes .
Scientific Research Applications
6-(Methylamino)nicotinimidamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an inhibitor of certain enzymes, such as nicotinamide N-methyltransferase, which is involved in various metabolic pathways . In medicine, it has shown promise as a potential therapeutic agent for the treatment of cancer and other diseases due to its ability to induce apoptosis in tumor cells . Additionally, it has applications in the industry as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 6-(Methylamino)nicotinimidamide involves its interaction with specific molecular targets and pathways. One of its primary targets is nicotinamide N-methyltransferase, an enzyme that catalyzes the methylation of nicotinamide. By inhibiting this enzyme, this compound can disrupt various metabolic processes, leading to the depletion of cellular energy and induction of apoptosis in cancer cells . This compound may also interact with other enzymes and receptors, contributing to its diverse biological effects.
Comparison with Similar Compounds
6-(Methylamino)nicotinimidamide can be compared with other similar compounds, such as 6-Aminonicotinamide and 6-Methylamino-5-Nitroisocytosine. While these compounds share structural similarities, this compound is unique in its specific interactions with nicotinamide N-methyltransferase and its potential therapeutic applications . Other similar compounds may have different targets and mechanisms of action, highlighting the distinct properties of this compound.
Properties
Molecular Formula |
C7H10N4 |
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Molecular Weight |
150.18 g/mol |
IUPAC Name |
6-(methylamino)pyridine-3-carboximidamide |
InChI |
InChI=1S/C7H10N4/c1-10-6-3-2-5(4-11-6)7(8)9/h2-4H,1H3,(H3,8,9)(H,10,11) |
InChI Key |
YDICSTJXSPFLQK-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=C(C=C1)C(=N)N |
Origin of Product |
United States |
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